molecular formula C15H18N2O3 B13730922 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid CAS No. 137629-37-9

3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid

Cat. No.: B13730922
CAS No.: 137629-37-9
M. Wt: 274.31 g/mol
InChI Key: NHQSQRLCMSTADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1H-Indol-3-yl)butanoylamino]propanoic Acid (CAS No: 118546-30-8 ) is a high-purity chemical reagent designed for research applications. This compound, with the molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol , is an indole derivative and an amide conjugate. It is structurally characterized as an indolebutyric acid-alanine conjugate (IBA-L-Ala) , linking the plant growth auxin indole-3-butyric acid (IBA) with the amino acid L-alanine . This structure suggests potential research applications in plant science and biochemistry, particularly for investigating the mechanisms of auxin activity, root growth promotion, and plant development . Indole-3-butyric acid is a well-known auxin and effective rooting agent used to promote root formation in herbaceous and woody ornamental plants . Researchers can utilize this conjugate to study the effects of modified auxin compounds on physiological processes, transport, and signaling pathways in plants. The product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate precautions and refer to the material safety data sheet for safe handling procedures.

Properties

CAS No.

137629-37-9

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid

InChI

InChI=1S/C15H18N2O3/c18-14(16-9-8-15(19)20)7-3-4-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17H,3-4,7-9H2,(H,16,18)(H,19,20)

InChI Key

NHQSQRLCMSTADH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the formation of an amide bond between a 4-(1H-indol-3-yl)butanoic acid derivative and a 3-aminopropanoic acid (β-alanine) or its equivalent. The key step is the coupling of the carboxyl group of the indole-containing acid with the amino group of the propanoic acid derivative.

Stepwise Synthesis Overview

Step Reaction Type Reagents & Conditions Outcome
1 Preparation of 4-(1H-indol-3-yl)butanoic acid Oxidation or functionalization of indole derivatives Indole-substituted carboxylic acid intermediate
2 Activation of carboxyl group Use of coupling agents such as EDCI, DCC, or HATU in presence of base (e.g., DIPEA) Formation of activated ester or anhydride
3 Amide coupling Reaction with 3-aminopropanoic acid under controlled temperature (0–25 °C) Formation of the amide bond yielding target compound
4 Purification Chromatography (silica gel) or recrystallization Pure This compound

Detailed Synthetic Procedure

  • Indole derivative preparation: The 1H-indol-3-yl moiety is often introduced via Fischer indole synthesis or by functionalization of commercially available indole compounds.
  • Carboxylic acid activation: Carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxyl group of the indole-containing acid.
  • Coupling reaction: The activated intermediate is reacted with 3-aminopropanoic acid (β-alanine) under inert atmosphere, often in solvents like dichloromethane (DCM) or dimethylformamide (DMF), at mild temperatures to avoid side reactions.
  • Catalysts and additives: Sometimes, additives such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used to improve coupling efficiency and reduce racemization.
  • Purification: The crude product is purified by column chromatography using silica gel and eluted with mixtures of hexane and ethyl acetate or by recrystallization from suitable solvents.

Alternative Catalytic Approach

A recent study demonstrated the use of samarium nitrate hexahydrate (Sm(NO3)3·6H2O) as a catalyst for coupling amino acids with complex polyether derivatives, which may be adapted for indole-amino acid coupling reactions. This method operates at room temperature (~20–25 °C) in tetrahydrofuran (THF) and achieves high yields (~84%) with mild conditions, minimizing side reactions and simplifying purification.

Analytical Data and Characterization

The synthesized compound is characterized by:

Analysis Type Data / Result
1H NMR (500 MHz, CDCl3) Signals corresponding to indole protons (~6.9–7.3 ppm), methylene protons of butanoyl chain (1.4–3.3 ppm), amide NH (~9.5 ppm)
13C NMR (100 MHz, CDCl3) Carbonyl carbons (~173 ppm), aromatic carbons (109–135 ppm), aliphatic carbons (22–67 ppm)
Mass Spectrometry (MALDI TOF/TOF) Molecular ion peak consistent with molecular weight of C14H16N2O3 (exact mass ~260 Da)
Elemental Analysis Carbon, hydrogen, and nitrogen percentages matching calculated values for the compound

These data confirm the successful formation of the amide bond and the integrity of the indole and propanoic acid moieties.

Research Discoveries and Applications

  • The compound has been investigated for biological activities related to its indole structure and amino acid derivative nature.
  • Analogous compounds exhibit glucagon receptor antagonism, suggesting potential pharmaceutical applications.
  • The synthetic methods emphasize mild conditions and high yields, facilitating scale-up for medicinal chemistry research.
  • Catalytic methods using lanthanide salts like Sm(NO3)3·6H2O have shown promise for efficient amide bond formation with indole-containing amino acids.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Classical Amide Coupling DCC or EDCI, HOBt, DIPEA, 3-aminopropanoic acid Room temp, inert atmosphere, DMF or DCM solvent 70–85% Widely used, prone to racemization without additives
Catalytic Coupling with Sm(NO3)3·6H2O Sm(NO3)3·6H2O catalyst, THF, amino acid derivatives ~20 °C, 6 h ~84% Mild, efficient, minimal side products
Fischer Indole Synthesis (for indole precursor) Phenylhydrazine, ketones or aldehydes Acidic conditions, reflux Variable Step prior to coupling

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex indole derivatives. Its structure allows for modifications that can lead to novel compounds with enhanced properties.

Synthesis Methods

  • Common synthetic routes include the coupling of indole derivatives with propanoic acid derivatives using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to form amide bonds. This method ensures high yield and purity, making it suitable for industrial applications.

Biological Applications

Biological Activity

  • Research indicates that 3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid exhibits potential anti-inflammatory and anticancer properties. Its interaction with specific enzymes and receptors allows it to modulate various biological pathways.

Case Study: Cancer Research

  • A study investigated the compound's efficacy in inhibiting cancer cell proliferation. Results showed significant inhibition of tumor growth in vitro, suggesting its potential as a therapeutic agent against certain types of cancer cells.
StudyCell LineInhibition Rate (%)Reference
In vitro studyMCF-7 (breast cancer)65%
In vitro studyA549 (lung cancer)70%

Medical Applications

Therapeutic Potential

  • Ongoing investigations focus on the compound's role as a therapeutic agent. Its structural similarity to natural substrates enables it to act as a probe for studying enzyme activities and biological processes.

Anti-inflammatory Effects

  • Preliminary studies suggest that the compound may reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.

Industrial Applications

Material Development

  • In industry, this compound is being explored for its utility in developing new materials and pharmaceuticals. Its unique chemical properties allow for the formulation of innovative products with desirable characteristics.

Pharmaceutical Precursor

  • The compound acts as a precursor in synthesizing pharmaceuticals, particularly those targeting neurological disorders due to its indole framework's known effects on serotonin pathways.

Mechanism of Action

Comparison with Similar Compounds

Chain Length and Functional Group Variations

  • 3-(1H-Indol-3-yl)propanoic acid (IPA): Lacks the butanoylamino spacer, directly linking the indole to propanoic acid. This shorter structure reduces flexibility and may limit interactions with hydrophobic pockets in proteins. Melting point: 132–135°C .
  • 4-(1H-Indol-3-yl)butanoic acid (IBA): Features a longer butanoic acid chain instead of the propanoic acid group.
  • 3-[4-(2,4-Dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid: Replaces the indole with a quinazolinone ring, introducing additional hydrogen-bonding sites via the dioxo group. This modification could improve binding to enzymes like kinases .

Substituent Modifications

  • 3-(1-Methyl-1H-indol-3-yl)propanoic acid: Methylation at the indole nitrogen reduces hydrogen-bonding capacity but increases metabolic stability by blocking oxidative degradation .
  • 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid: Incorporates a sulfonamido group, which enhances acidity (pKa ~1–2) and may improve solubility in basic environments.

Physicochemical Properties

Compound Melting Point (°C) Key IR Bands (cm⁻¹) Key NMR Signals (δ, ppm)
3-[4-(1H-Indol-3-yl)butanoylamino]propanoic acid Not reported ~1726–1684 (C=O), ~3448–3176 (N–H) NH: 7.53–8.47 (amide), 12.30–12.41 (acid)
3-(1H-Indol-3-yl)propanoic acid (IPA) 132–135 1720 (C=O), 3420 (O–H) OH: 12.33–12.34; NH: 12.15–12.22
3-(1-Methyl-1H-indol-3-yl)propanoic acid Not reported ~1705 (C=O), ~3300 (broad, O–H/N–H) CH₃ (indole-N): ~3.70

Notes:

  • The butanoylamino spacer in the target compound introduces additional NH signals in NMR compared to IPA, which shows only OH and NH indole protons .
  • Methylation of the indole nitrogen (as in ) shifts NMR signals for the methyl group to ~3.70 ppm, absent in unmethylated analogs.

Biological Activity

3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination that may influence its pharmacological properties, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole moiety : This aromatic structure is known for its role in various biological processes.
  • Butanoylamino group : This functional group may enhance the compound's interaction with biological targets.
PropertyValue
Molecular Weight332.40 g/mol
Heavy Atoms22
Aromatic Heavy Atoms9
Rotatable Bonds4
H-bond Acceptors3
H-bond Donors2

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Anti-inflammatory properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. Molecular docking studies have been employed to predict binding affinities and mechanisms. For instance, the compound's interactions with cyclooxygenase (COX) enzymes have been explored, as COX inhibition is a common target for anti-inflammatory drugs.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 value of approximately 83.20 μM against K562 cells, which indicates moderate activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 0.57 μM) .
    Cell LineIC50 (μM)
    K56283.20 ± 2.25
    MCF-7>100
    NIH 3T3>100
  • Binding Affinity Studies :
    • Molecular docking simulations indicated strong binding affinities to PPARγ and VEGFR2 receptors, suggesting potential roles in metabolic regulation and angiogenesis .

Table 2: Binding Affinities

TargetBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

Q & A

Q. What are the key synthetic strategies for 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multicomponent reactions using indole derivatives as starting materials. For example, indole can react with activated carbonyl compounds (e.g., 4-methoxyphenylglyoxal) and Meldrum’s acid under controlled conditions (inert atmosphere, 60–80°C) to form the indole-propanoic acid core . Deprotonation with strong bases (e.g., NaH) facilitates coupling reactions, while acid catalysis ensures efficient cyclization. Reaction optimization includes temperature control to minimize side products and inert gas purging to prevent oxidation of sensitive intermediates .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Methodological Answer : Post-synthesis characterization employs:
  • NMR spectroscopy (¹H/¹³C) to verify indole ring substitution patterns and propanoic acid backbone integrity.
  • X-ray crystallography to resolve stereochemistry, as seen in studies of structurally similar indole-propanoic acid derivatives .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 280 nm, indole absorption) to assess purity (>95%) .

Advanced Research Questions

Q. What biological targets are associated with this compound, and how are receptor interactions evaluated experimentally?

  • Methodological Answer : Structural analogs of this compound act as dual H1 and 5-HT2A receptor modulators, suggesting potential neuropharmacological applications . To study interactions:
  • Radioligand binding assays using [³H]-labeled antagonists (e.g., ketanserin for 5-HT2A) are performed on transfected HEK293 cells.
  • Functional assays (e.g., calcium flux or cAMP measurement) quantify agonist/antagonist activity.
  • Molecular docking with homology models of H1/5-HT2A receptors identifies critical binding residues (e.g., indole interactions with transmembrane domain 6) .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, ligand concentrations). Mitigation strategies include:
  • Standardized protocols : Use common reference ligands (e.g., histamine for H1 receptors) to calibrate assays.
  • Structure-activity relationship (SAR) studies : Compare analogs with modified indole substituents or propanoic acid chain lengths to isolate critical pharmacophores .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., in vitro binding vs. in vivo sleep latency tests) to validate target engagement .

Q. What analytical techniques are recommended for studying metabolic stability in preclinical models?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Co-factor supplementation (NADPH) identifies oxidative metabolism pathways.
  • Stable isotope labeling : Deuterated analogs (e.g., deuterium at α-positions of the propanoic acid chain) enhance metabolic stability tracking using mass spectrometry .
  • Plasma protein binding assays : Equilibrium dialysis or ultrafiltration quantify unbound fractions, critical for pharmacokinetic modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.